1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide
Description
1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide is a synthetic compound with a molecular formula of C16H23N3O4S and a molecular weight of 353.44 g/mol . This compound is characterized by the presence of a piperidine ring, an acetyl group, and a dimethylsulfamoyl phenyl group, making it a versatile molecule in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-12(20)19-10-8-13(9-11-19)16(21)17-14-4-6-15(7-5-14)24(22,23)18(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMIRGPIVWUDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation of the piperidine ring is typically achieved using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Dimethylsulfamoyl Phenyl Group: This step involves the reaction of the piperidine derivative with a dimethylsulfamoyl phenyl compound, often facilitated by coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptor proteins, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide: Similar structure but with a methylsulfamoyl group instead of dimethylsulfamoyl.
1-acetyl-N-[4-(ethylsulfamoyl)phenyl]piperidine-4-carboxamide: Contains an ethylsulfamoyl group, leading to different chemical and biological properties.
1-acetyl-N-[4-(phenylsulfamoyl)phenyl]piperidine-4-carboxamide: Features a phenylsulfamoyl group, which may result in distinct pharmacological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
